molecular formula C12H22O B8629400 3,4,7-Trimethylnona-2,6-dien-1-ol CAS No. 64165-23-7

3,4,7-Trimethylnona-2,6-dien-1-ol

Cat. No. B8629400
M. Wt: 182.30 g/mol
InChI Key: MBJNLCTZRSETAT-UHFFFAOYSA-N
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Patent
US04120974

Procedure details

157 g. of ethyl 3,4,7-trimethyl-2,6-nonadienecarboxylate are dissolved in 300 ml. of benzene and added dropwise while cooling with ice to a solution of 370 g. of 70% sodium bis-(methoxyethoxy)-aluminum hydride in benzene. The mixture is then stirred at 40° C. for 2 hours and subsequently worked up with water/ether as described earlier. The 3,4,7-trimethyl-2,6-nonadien-1-ol obtained boils at 79°-84° C./0.09 mmHg.
Name
ethyl 3,4,7-trimethyl-2,6-nonadienecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
water ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:10]([CH3:17])[CH2:11][CH:12]=[C:13]([CH3:16])[CH2:14][CH3:15])=[CH:3][CH2:4]C(OCC)=O.[H-].C[O:20]CCO[Al+]OCCOC.[Na+].[H-].O.CCOCC>C1C=CC=CC=1>[CH3:1][C:2]([CH:10]([CH3:17])[CH2:11][CH:12]=[C:13]([CH3:16])[CH2:14][CH3:15])=[CH:3][CH2:4][OH:20] |f:1.2.3.4,5.6|

Inputs

Step One
Name
ethyl 3,4,7-trimethyl-2,6-nonadienecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC(=O)OCC)C(CC=C(CC)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Step Three
Name
water ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred at 40° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice to a solution of 370 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(=CCO)C(CC=C(CC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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